molecular formula C14H10F2N2O2S B2640568 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922371-33-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2640568
CAS No.: 922371-33-3
M. Wt: 308.3
InChI Key: JPKRTHIKOCMIMR-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiazole ring substituted with fluorine atoms and a furan ring linked through an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzothiazole Ring: Starting from a suitable precursor such as 4,6-difluoroaniline, the benzothiazole ring can be formed through a cyclization reaction with a sulfur source.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both fluorine atoms on the benzothiazole ring and the furan ring linked through an acetamide group. This combination of structural features can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S/c1-8(19)18(7-10-3-2-4-20-10)14-17-13-11(16)5-9(15)6-12(13)21-14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKRTHIKOCMIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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